4-Methyl-3-(propan-2-yl)benzenesulfonic acid
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Overview
Description
3-ISOPROPYL-4-METHYL-1-BENZENESULFONIC ACID is an organic compound belonging to the class of benzenesulfonic acids It is characterized by the presence of an isopropyl group and a methyl group attached to the benzene ring, along with a sulfonic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-4-METHYL-1-BENZENESULFONIC ACID can be achieved through several methods:
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Friedel-Crafts Alkylation: : This method involves the alkylation of benzene with isopropyl and methyl groups using a Lewis acid catalyst such as aluminum chloride. The resulting product is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
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Direct Sulfonation: : In this method, 3-ISOPROPYL-4-METHYL-1-BENZENE is directly sulfonated using fuming sulfuric acid or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of 3-ISOPROPYL-4-METHYL-1-BENZENESULFONIC ACID often involves continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-4-METHYL-1-BENZENESULFONIC ACID undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
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Reduction: : Reduction of the sulfonic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
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Substitution: : The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, alkyl halides, elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
3-ISOPROPYL-4-METHYL-1-BENZENESULFONIC ACID has several scientific research applications:
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Chemistry: : It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a catalyst in certain reactions.
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Biology: : The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
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Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
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Industry: : It is used in the production of detergents, surfactants, and other industrial chemicals due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-4-METHYL-1-BENZENESULFONIC ACID involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biological molecules, leading to its observed biological effects. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-1-BENZENESULFONIC ACID: Lacks the isopropyl group, leading to different chemical and physical properties.
3-ISOPROPYL-1-BENZENESULFONIC ACID: Lacks the methyl group, resulting in variations in reactivity and applications.
BENZENESULFONIC ACID: The parent compound without any alkyl substitutions, used as a standard for comparison.
Uniqueness
3-ISOPROPYL-4-METHYL-1-BENZENESULFONIC ACID is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity, physical properties, and potential applications. These substituents enhance its solubility, stability, and interaction with other molecules, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H14O3S |
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Molecular Weight |
214.28 g/mol |
IUPAC Name |
4-methyl-3-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-7(2)10-6-9(14(11,12)13)5-4-8(10)3/h4-7H,1-3H3,(H,11,12,13) |
InChI Key |
CJMJMMDRXMHQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)C(C)C |
Origin of Product |
United States |
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